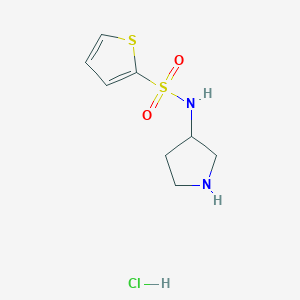

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride

Description

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride (CAS: 1261232-64-7) is a sulfonamide derivative featuring a pyrrolidine ring and a thiophene-2-sulfonyl group. Its molecular formula is C₈H₁₃ClN₂O₂S₂, with a molar mass of 268.78 g/mol . Key physicochemical properties include:

- Hydrogen bond donors: 3

- Hydrogen bond acceptors: 5

- Topological polar surface area (TPSA): 94.8 Ų

- Complexity: 286 (indicative of its heterocyclic and branched structure) .

This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery, particularly for targeting enzymes or receptors where sulfonamide moieties play a critical role in binding .

Properties

IUPAC Name |

N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-5-13-8)10-7-3-4-9-6-7;/h1-2,5,7,9-10H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIJCMPPRDQAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Pharmacological Applications

Antibacterial Activity

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has been synthesized and evaluated for antibacterial properties. Research indicates that compounds with thiophene and sulfonamide groups exhibit significant activity against both Gram-positive and Gram-negative bacterial strains. For instance, one study demonstrated that derivatives of this compound showed variable efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Antihyperalgesic Effects

This compound has also been investigated for its antihyperalgesic properties. In animal models of neuropathic pain, it has shown the ability to modulate pain pathways, indicating potential use in pain management therapies . The mechanism involves the modulation of pro-inflammatory cytokines and neurotransmitter systems, which are critical in pain perception.

Anticonvulsant and Anticancer Properties

Compounds similar to N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide have been recognized for their anticonvulsant activities. Studies have indicated that these compounds can be effective against various neurological disorders and cancer cell lines, suggesting a dual role in treating both seizures and malignancies .

Medicinal Chemistry

Drug Development

The structural features of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride make it a promising lead compound for drug development. Its complex heterocyclic structure allows for various modifications to enhance biological activity and pharmacokinetic properties. For example, modifications to the thiophene or pyrrolidine moieties can yield derivatives with improved efficacy or reduced toxicity .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of this compound to identify key functional groups responsible for its biological activities. These studies have revealed that specific substitutions on the thiophene ring can significantly impact the compound's antibacterial and anticancer activities .

Case Studies

Several studies have documented the synthesis and evaluation of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride derivatives:

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiophene Sulfonamide Derivatives with Varied Amine Substituents

lists three closely related compounds, differing in the amine substituent:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| N-(Azetidin-3-yl)thiophene-2-sulfonamide HCl | C₇H₁₁ClN₂O₂S₂ | 254.76 | 1605264-42-3 | Azetidine ring (4-membered) vs. pyrrolidine |

| N-(3-Aminopropyl)thiophene-2-sulfonamide HCl | C₇H₁₃ClN₂O₂S₂ | 256.77 | 1590754-24-7 | Linear 3-aminopropyl chain |

| N-(4-Aminobutyl)thiophene-2-sulfonamide HCl | C₈H₁₅ClN₂O₂S₂ | 270.80 | 1827516-64-2 | Linear 4-aminobutyl chain |

Key Comparisons :

- Ring Size Effects : The azetidine analog (4-membered ring) introduces greater ring strain compared to the pyrrolidine (5-membered) in the target compound. This may reduce conformational flexibility and alter binding affinity to biological targets .

- Chain vs.

- Molecular Weight: The target compound has a higher molar mass (268.78 g/mol) than the azetidine and aminopropyl analogs, which may influence pharmacokinetics such as membrane permeability .

Pyrrolidine-Containing Sulfonamides with Complex Heterocycles

describes (S)-1-((3-Fluorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine hydrochloride, a structurally complex analog featuring:

- A pyrrolo[3,2-c]quinoline core.

- A 3-fluorophenylsulfonyl group.

- Molecular Weight : ~500 g/mol (estimated from empirical formula).

Key Comparisons :

Pyrrolidine Derivatives with Trifluoromethyl Groups

highlights a pyrimidine-containing analog: (S)-8-Fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide hydrochloride.

- Key Features: A trifluoromethyl group and tetrahydroisoquinoline scaffold.

- Molecular Weight : ~540 g/mol (estimated).

Key Comparisons :

- Target Selectivity: The isoquinoline moiety may confer selectivity for kinases or GPCRs, diverging from the thiophene sulfonamide’s applications .

Physicochemical and Functional Insights

- Polar Surface Area (TPSA) : The target compound’s TPSA (94.8 Ų) suggests moderate permeability, suitable for oral bioavailability. Azetidine analogs likely have lower TPSA due to reduced heteroatom count, favoring membrane penetration .

- Hydrogen Bonding: The target’s three hydrogen bond donors may enhance solubility but could limit blood-brain barrier penetration compared to fluorinated analogs .

- Synthetic Utility : The target and its analogs () are intermediates in drug development, with structural modifications enabling tuning of solubility, stability, and target engagement .

Biological Activity

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride is characterized by a pyrrolidine ring and a thiophene sulfonamide moiety. Its structural formula indicates a complex interaction of sulfur and nitrogen atoms, which are crucial for its biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, which may enhance its pharmacological properties.

The biological activity of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride primarily involves the inhibition of specific enzymes. It is believed to bind to the active sites of these enzymes, blocking their activity and thereby modulating various biochemical pathways. For instance, it has been investigated as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a significant role in cellular signaling and inflammation .

Anticancer Activity

Research indicates that compounds similar to N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell survival and apoptosis. In particular, studies have demonstrated that this class of compounds can interfere with the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is often dysregulated in cancers .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses. For example, related sulfonamides have shown efficacy in reducing inflammation in various animal models, suggesting potential therapeutic applications for inflammatory diseases .

Antimicrobial Activity

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown variable activity against different strains, indicating its potential as an antimicrobial agent. The compound's ability to disrupt bacterial cell function makes it a candidate for further development in treating bacterial infections.

Case Studies

- Inhibition of nSMase2 : A study focused on the structure-activity relationship (SAR) of compounds similar to N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride found that certain derivatives significantly inhibited nSMase2 with IC50 values in the low micromolar range. This inhibition was linked to reduced exosome secretion from brain cells, suggesting implications for neurodegenerative diseases like Alzheimer's .

- Anticancer Efficacy : Another study evaluated the effects of thiophene-based sulfonamides on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .

Summary Table: Biological Activities

Q & A

Q. Q1. What are the recommended synthetic routes for preparing N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride with high enantiomeric purity?

A1. The compound can be synthesized via sulfonamide coupling between thiophene-2-sulfonyl chloride and a pyrrolidin-3-amine derivative. To ensure enantiomeric purity, chiral resolving agents (e.g., tert-butyl carbamate-protected intermediates) are employed, followed by acidic deprotection . HPLC purification (≥95% purity) is critical, as impurities in intermediates like tert-butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate (CAS: 1107658-75-2) can skew yields .

Q. Q2. How should researchers characterize the structural integrity of this compound?

A2. Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm sulfonamide bond formation and pyrrolidine ring substitution patterns.

- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight (e.g., C9H14ClN3O2S, MW: 263.75 g/mol for BD288395) .

- X-ray crystallography for resolving stereochemical ambiguities, as seen in related sulfonamide-pyrrolidine derivatives .

Q. Q3. What are the solubility and stability considerations for this compound in aqueous buffers?

A3. The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4). However, prolonged storage in solution should be avoided due to potential hydrolysis of the sulfonamide group. Lyophilized samples stored at -20°C under inert gas (argon) show stability for >12 months .

Advanced Research Questions

Q. Q4. How can researchers optimize synthetic yields when scaling up production?

A4. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve coupling efficiency between thiophene-2-sulfonyl chloride and pyrrolidine derivatives .

- Temperature control : Maintain reactions at 0–5°C during sulfonylation to minimize side reactions.

- Catalyst use : Triethylamine or DMAP accelerates sulfonamide bond formation .

Q. Q5. What strategies are effective for resolving contradictions in biological activity data across assays?

A5. Discrepancies may arise from:

- Enantiomeric impurities : Use chiral HPLC (e.g., CHIRALPAK® columns) to confirm >99% enantiomeric excess .

- Receptor selectivity : Screen against off-target kinases (e.g., JAK family inhibitors) using competitive binding assays, as structural analogs like substituted N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine show JAK2 selectivity .

- Buffer interference : Pre-test compound stability in assay-specific buffers (e.g., DTT-containing media may reduce disulfide byproducts) .

Q. Q6. How can researchers design analogs to improve target binding affinity?

A6. Focus on:

- Pyrrolidine ring substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position enhances hydrophobic interactions with kinase ATP pockets .

- Thiophene modifications : Replace sulfur with selenium or incorporate methyl groups to modulate electronic properties and steric bulk .

- Pharmacophore modeling : Align with crystallographic data from FAD-dependent oxidoreductase studies to identify critical hydrogen-bonding motifs .

Q. Q7. What methodologies are recommended for analyzing metabolic stability in vitro?

A7. Conduct:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.